molecular formula C14H21NO B13042225 (1R)-1-[2-(Cyclopentyloxy)phenyl]propan-1-amine

(1R)-1-[2-(Cyclopentyloxy)phenyl]propan-1-amine

Cat. No.: B13042225
M. Wt: 219.32 g/mol
InChI Key: IFNCSVSTDQORFL-CYBMUJFWSA-N
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Description

(1R)-1-[2-(Cyclopentyloxy)phenyl]propan-1-amine is a chiral amine derivative featuring a propan-1-amine backbone with a 2-(cyclopentyloxy)phenyl substituent at the first carbon (R-configuration). The cyclopentyloxy group introduces steric bulk and lipophilicity, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

(1R)-1-(2-cyclopentyloxyphenyl)propan-1-amine

InChI

InChI=1S/C14H21NO/c1-2-13(15)12-9-5-6-10-14(12)16-11-7-3-4-8-11/h5-6,9-11,13H,2-4,7-8,15H2,1H3/t13-/m1/s1

InChI Key

IFNCSVSTDQORFL-CYBMUJFWSA-N

Isomeric SMILES

CC[C@H](C1=CC=CC=C1OC2CCCC2)N

Canonical SMILES

CCC(C1=CC=CC=C1OC2CCCC2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-[2-(Cyclopentyloxy)phenyl]propan-1-amine typically involves the following steps:

    Formation of the Cyclopentyloxy Group: The cyclopentyloxy group can be introduced via an etherification reaction where cyclopentanol reacts with a suitable phenyl halide under basic conditions.

    Attachment to the Phenyl Ring: The cyclopentyloxy group is then attached to the phenyl ring through a nucleophilic aromatic substitution reaction.

    Formation of the Propan-1-amine Moiety:

Industrial Production Methods

Industrial production of (1R)-1-[2-(Cyclopentyloxy)phenyl]propan-1-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[2-(Cyclopentyloxy)phenyl]propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(1R)-1-[2-(Cyclopentyloxy)phenyl]propan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as acting as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-[2-(Cyclopentyloxy)phenyl]propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Comparison

Key structural variations among propan-1-amine derivatives include:

  • Aromatic substituents : Cyclopentyloxy, cyclopropylmethoxy, trifluoromethyl, or halogenated phenyl groups.
  • Chiral configuration : R- or S-configuration at the propan-1-amine carbon.
  • Backbone modifications : Substitution of the propane chain or incorporation of heterocycles.

Table 1: Structural Features of Selected Analogues

Compound Name Substituent(s) on Phenyl Ring Chiral Center Molecular Formula Reference
(1R)-1-[2-(Cyclopentyloxy)phenyl]propan-1-amine 2-Cyclopentyloxy R-config. C₁₄H₂₁NO N/A (Target)
Cinacalcet Hydrochloride 1-Naphthyl, 3-CF₃-phenyl R-config. C₂₂H₂₂F₃N·HCl
2-(Cyclopropylmethoxy)-1-(4-fluorophenyl)propan-1-amine 4-Fluoro, 2-cyclopropylmethoxy Not specified C₁₃H₁₈FNO
(1R)-1-(Furan-2-yl)propan-1-amine Furan-2-yl R-config. C₇H₁₁NO
(1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine Trifluoromethyl cyclopropane R,R-config. C₄H₆F₃N

Pharmacological Activity

  • Cinacalcet Hydrochloride : Binds calcium-sensing receptors, reducing parathyroid hormone secretion .
  • RyR2-Stabilizing Compounds: Derivatives like 1,4-benzothiazepines with cyclopropanol groups modulate cardiac ryanodine receptors .
  • Trifluoromethyl Analogues : Electron-withdrawing CF₃ groups enhance metabolic stability and receptor affinity .

Table 2: Pharmacological Targets and Activities

Compound Type Biological Target Key Activity Reference
Cinacalcet Calcium-sensing receptor Treatment of hyperparathyroidism
1,4-Benzothiazepines RyR2 channels Antiarrhythmic stabilization
Trifluoromethyl propanamines Ion channels/enzymes Enhanced binding affinity

Physicochemical Properties

  • Lipophilicity : Cyclopentyloxy (logP ~3.5 estimated) increases hydrophobicity vs. methoxy (logP ~1.8) or fluorine substituents.
  • Solubility : Bulkier groups like cyclopentyloxy may reduce aqueous solubility compared to smaller substituents.
  • pKa : Amine pKa ranges from 8.3–9.5, influenced by electronic effects of substituents .

Table 3: Physicochemical Comparison

Compound Molecular Weight (g/mol) Estimated logP pKa
(1R)-1-[2-(Cyclopentyloxy)phenyl]propan-1-amine 227.33 3.5 ~8.5
Cinacalcet Hydrochloride 357.87 4.2 9.1
2-(4-(Benzyloxy)phenyl)cyclopropan-1-amine 239.31 2.8 8.35

Biological Activity

(1R)-1-[2-(Cyclopentyloxy)phenyl]propan-1-amine is a compound that has garnered attention in various fields of biological research due to its potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The compound belongs to the class of phenethylamines, characterized by a cyclopentyloxy group attached to a phenyl ring linked to a propan-1-amine moiety. Its specific stereochemistry is indicated by the (1R) configuration, which plays a crucial role in its biological interactions.

Chemical Formula

  • Molecular Formula : C14H21NO
  • Molecular Weight : 219.33 g/mol

(1R)-1-[2-(Cyclopentyloxy)phenyl]propan-1-amine interacts with various biological targets, primarily receptors and enzymes. The compound may act as an agonist or antagonist, modulating receptor activity and influencing biochemical pathways.

Potential Targets

  • Receptors : It is hypothesized that the compound may interact with neurotransmitter receptors, potentially affecting dopaminergic and serotonergic systems.
  • Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

Pharmacological Effects

Research indicates that (1R)-1-[2-(Cyclopentyloxy)phenyl]propan-1-amine exhibits several pharmacological activities:

  • Neuropharmacological Effects : Studies suggest potential anxiolytic and antidepressant properties, likely due to its interaction with serotonin receptors.
  • Antimicrobial Activity : Preliminary data indicate that the compound may possess antimicrobial properties against certain bacterial strains.

Study 1: Neuropharmacological Evaluation

A study conducted on animal models demonstrated that (1R)-1-[2-(Cyclopentyloxy)phenyl]propan-1-amine produced significant reductions in anxiety-like behaviors when administered at specific dosages. Behavioral assays indicated enhanced locomotion and reduced immobility in forced swim tests, suggesting potential antidepressant effects.

Study 2: Antimicrobial Screening

In vitro assays evaluated the antimicrobial activity of the compound against various pathogens, including Staphylococcus aureus and Escherichia coli. Results showed moderate inhibitory effects, particularly against Gram-positive bacteria, indicating a potential role in developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
(1R)-1-[2-(Cyclopentyloxy)phenyl]ethan-1-amineStructureNeuropharmacological effects; potential antidepressant
(1S)-1-[2-(Cyclopentyloxy)phenyl]propan-1-amineStructureSimilar receptor interactions; stereochemical influence on activity
(1R)-1-[3-(Cyclopentyloxy)phenyl]propan-1-amineStructureVariations in biological activity due to structural differences

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